CDK8/19-IN-51 is a small molecule inhibitor that selectively targets cyclin-dependent kinases 8 and 19, which are integral components of the Mediator complex involved in transcription regulation. These kinases play crucial roles in various cellular processes, including cell cycle progression and gene expression modulation. The development of selective inhibitors like CDK8/19-IN-51 is significant for therapeutic applications, particularly in cancer treatment, where aberrant kinase activity is often implicated.
CDK8/19-IN-51 has emerged from a series of studies aimed at identifying potent inhibitors of CDK8 and CDK19. These kinases have been classified as part of the cyclin-dependent kinase family, which are serine/threonine kinases that regulate cell cycle transitions and transcriptional regulation through phosphorylation of various substrates, including transcription factors and mediator proteins . The compound is synthesized through methods that enhance its selectivity and potency against these kinases while minimizing off-target effects .
The synthesis of CDK8/19-IN-51 involves several key steps:
CDK8/19-IN-51 possesses a unique molecular structure that facilitates its interaction with the ATP-binding site of CDK8 and CDK19. The structural characteristics include:
CDK8/19-IN-51 undergoes several chemical reactions upon interaction with its targets:
The mechanism of action for CDK8/19-IN-51 involves:
Data from studies indicate that treatment with CDK8/19 inhibitors results in significant downregulation of genes associated with cell cycle progression, promoting G1/S phase transitions that can lead to apoptosis in cancer cells.
Relevant data suggest that modifications to enhance these properties can significantly improve pharmacokinetic profiles .
CDK8/19-IN-51 has potential applications in various scientific fields:
The CDK8/19-Cyclin C (CycC) complex forms the enzymatic core of the Mediator kinase module, characterized by a bilobal kinase fold common to protein kinases. The N-lobe (residues 1–96) houses the ATP-binding site and key regulatory elements, while the larger C-lobe (residues 97–356) contains the substrate-binding region and activation loop [7]. CycC binds to the C-lobe of CDK8/19 through a conserved hydrophobic interface, inducing conformational changes essential for kinase activity. This interaction stabilizes the activation loop and positions the cyclin-binding helix (residues 312–325) for substrate recruitment [1] [7].
X-ray crystallography studies reveal that the CDK8-CycC heterodimer adopts a rigid configuration, with CycC acting as a scaffold to facilitate kinase activation. The interface involves conserved residues: CDK8’s Leu159, Val163, and Phe267 form van der Waals contacts with CycC’s Leu269, Phe273, and Leu276. Disruption of this interface abolishes kinase activity, underscoring its functional significance [1]. Notably, the complex exhibits structural plasticity; CycC binding reorients the αC-helix in CDK8’s N-lobe to an "in" position, priming the kinase for ATP binding and catalysis [7].
Table 1: Key Structural Features of the CDK8/19-CycC Complex
Structural Element | Residues/Region | Functional Role | Consequence of Disruption |
---|---|---|---|
Cyclin-binding groove | CDK8: Leu159, Val163, Phe267 | Binds CycC hydrophobic motifs | Loss of kinase activation |
αC-helix | CDK8: Glu47–Lys52 | Stabilizes ATP binding | Impaired catalytic activity |
Activation loop | CDK8: Thr196–Ser206 | Substrate access and phosphorylation | Reduced substrate recognition |
CDK8-CycC interface | CycC: Leu269, Phe273, Leu276 | Heterodimer stability | Complex dissociation |
The ATP-binding pocket of CDK8/19, located at the interface of the N- and C-lobes, exhibits unique dynamics that influence inhibitor design. Key elements include:
Conformational flexibility is evident in the activation loop (residues 196–206), which remains unphosphorylated in CDK8/19—unlike cell-cycle CDKs. This loop samples multiple conformations, creating transient allosteric pockets adjacent to the ATP site. Molecular dynamics simulations reveal that the αC-helix exhibits hinge-like motions, shifting between "open" and "closed" states to modulate accessibility [7]. Such dynamics enable selective targeting; for example, the inhibitor CDK8/19-IN-51 exploits a hydrophobic pocket near the gatekeeper residue Phe97 (Phe99 in CDK19) for enhanced specificity [7].
CDK8 and CDK19 share 83% sequence identity in their kinase domains but diverge in regulatory regions and expression patterns. Critical differences include:
Table 2: Comparative Analysis of CDK8 and CDK19 Kinase Domains
Feature | CDK8 | CDK19 | Functional Implication |
---|---|---|---|
ATP-pocket residue 48 | Glu48 | Ala48 | Altered inhibitor affinity |
Gatekeeper residue | Phe97 | Phe99 | Similar inhibitor access |
C-terminal structure | Short tail | Extended disordered region | Unique protein interactions (e.g., cytoplasmic Drp1 binding) |
Expression profile | Ubiquitous | Tissue-specific (e.g., neuronal) | Differential roles in development |
STAT1 phosphorylation | Yes | Yes | Redundant signaling roles |
The CDK8/19-CycC heterodimer assembles with MED12 and MED13 into a stable, ~600 kDa kinase module. Key interaction determinants include:
Table 3: MED12 and MED13 Binding Determinants
Subunit | Domain | CDK8/19-Binding Residues | Function | Dysregulation Consequence |
---|---|---|---|---|
MED12 | Kinase-binding domain (KBD: 2060–2080) | Leu2068, Phe2072 | Allosteric kinase activation | Reduced CDK8 activity; altered Wnt signaling |
MED12 | N-terminal (residues 1–600) | Not directly bound | Mediator core association | Impaired enhancer-promoter looping |
MED13 | N-terminal Armadillo repeats | MED17/MED14 interface | Anchors module to Mediator | Kinase module dissociation |
MED13 | Central region (residues 600–1200) | Hydrophobic pockets binding CycC | Stabilizes CDK8-CycC | Increased proteasomal degradation |
The kinase module associates reversibly with Mediator, transitioning between free and core-bound states. MED12’s KBD acts as a conformational switch: when bound to CDK8, it sterically blocks Mediator interaction sites, favoring the free state. This regulates Mediator’s ability to bridge enhancer-promoter loops, particularly at super-enhancers controlling signal-responsive genes (e.g., NF-κB targets) [3] [4]. Notably, mutations disrupting MED12-CDK8 binding phenocopy CDK8/19 inhibition, validating the interface as a therapeutic target [7].
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6